REACTION_CXSMILES
|
O=C1[C@@H]2C[C@@H](CN2C(OCC2C=CC([N+]([O-])=O)=CC=2)=O)S1.O[C@@H]([C@H]1C(=O)N2[C@@H]1[C@@H](C)C(S[C@H]1C[C@@H](C(=O)[NH:53][CH2:54][C:55]3[CH:60]=[CH:59][C:58]([S:61](=[O:64])(=[O:63])[NH2:62])=[CH:57][CH:56]=3)NC1)=[C:29]2[C:33]([O:35]CC1C=CC([N+]([O-])=O)=CC=1)=[O:34])C.C(N(CC)CC)C.C(OCC)(=O)C>CN(C)C=O>[CH3:29][C:33]([OH:35])=[O:34].[CH:60]1[C:55]([CH2:54][NH2:53])=[CH:56][CH:57]=[C:58]([S:61]([NH2:62])(=[O:63])=[O:64])[CH:59]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1S[C@@H]2CN([C@H]1C2)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
|
Name
|
(4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
|
Quantity
|
2980 g
|
Type
|
reactant
|
Smiles
|
O[C@H](C)[C@@H]1[C@H]2[C@H](C(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])S[C@@H]1CN[C@@H](C1)C(NCC1=CC=C(C=C1)S(N)(=O)=O)=O)C
|
Name
|
raw material 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@H](C)[C@@H]1[C@H]2[C@H](C(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])S[C@@H]1CN[C@@H](C1)C(NCC1=CC=C(C=C1)S(N)(=O)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The mixture was sequentially washed with water, dilute hydrochloric acid and saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate layer was concentrated
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3300 g | |
YIELD: PERCENTYIELD | 79.46% | |
YIELD: CALCULATEDPERCENTYIELD | 267.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |